molecular formula C9H8O3 B130019 4-Hydroxycinnamic acid CAS No. 7400-08-0

4-Hydroxycinnamic acid

Cat. No. B130019
CAS RN: 7400-08-0
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-ZZXKWVIFSA-N
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Description

4-Hydroxycinnamic acid (4-HCA) is a type of hydroxycinnamic acid (HCA), which is a class of polyphenolic compounds derived from the Mavolanate-Shikimate biosynthesis pathways in plants. HCAs, including 4-HCA, are known for their potent antioxidant and anti-inflammatory properties and have been studied for their potential therapeutic benefits in various health conditions such as diabetes, hyperlipidemia, and obesity . The presence of a hydroxyl group in the para position on the phenyl ring is a defining feature of 4-HCA, which contributes to its biological activity .

Synthesis Analysis

The synthesis of 4-HCA and its derivatives can be achieved through various biosynthetic pathways. For instance, bacterial synthesis has been employed to produce 4-HCA from glucose in Escherichia coli by introducing a combination of genes responsible for the conversion of amino acids to HCAs . Additionally, thermal decarboxylation of corresponding hydroxycinnamic acids has been used to prepare 4-vinyl derivatives, which are structurally related to 4-HCA .

Molecular Structure Analysis

The molecular structure of 4-HCA is characterized by a phenolic ring with a hydroxyl group at the para position and a side chain with a carboxylic acid group. The structure-activity relationships (SARs) of HCAs, including 4-HCA, have been extensively studied, revealing that certain structural features such as the presence of an unsaturated bond in the side chain and modifications to the aromatic ring significantly influence their antioxidant activity .

Chemical Reactions Analysis

4-HCA can undergo various chemical reactions due to its phenolic structure. It has been shown to exhibit prooxidant activity in the presence of metal ions like Cu(II), leading to DNA damage. This activity is influenced by the compound's ability to chelate with metal ions and facilitate electron transfer, which generates reactive oxygen species (ROS) . The formation of 4-vinyl and 4-ethyl derivatives from HCAs through enzymatic and thermal decarboxylation is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-HCA, such as redox potential, lipid solubility, and dissociation constant, are crucial in determining its antioxidant activity. These properties are influenced by the compound's molecular structure and can be modified through esterification to improve its lipophilicity and cellular absorption . The electrochemical properties of HCAs have been reviewed, highlighting the importance of redox potentials in predicting antioxidant activity and guiding the design of new antioxidants .

Scientific Research Applications

  • Bacterial Synthesis

    • Scientific Field : Applied Biological Chemistry
    • Application Summary : Hydroxycinnamic acids are synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .
    • Methods of Application : The final yields of hydroxycinnamic acids were increased by engineering the metabolic pathway of E. coli .
    • Results : Using these strategies, 100.1 mg/L p-coumaric acid, 138.2 mg/L caffeic acid, 64 mg/L ferulic acid, and 1072.3 mg/L cinnamic acid were synthesized .
  • Food Applications

    • Scientific Field : Food Bioactive Ingredients
    • Application Summary : Hydroxycinnamic acids have many food applications, including interactions with food biomacromolecules (proteins and oligo- and polysaccharides), antioxidant properties against degradation of some vegetable and food constituents such as anthocyanins, and even covalent binding to food biopolymers for novel ingredients and functional foods .
    • Methods of Application : Biotechnological aspects related to enhancing the hydroxycinnamic acid production and optimized extraction techniques were also investigated .
    • Results : Many food applications were found for simple hydroxycinnamic acids and their derivatives .
  • Antimicrobial Activity

    • Scientific Field : Nutrition
    • Application Summary : Studies have shown that hydroxycinnamic acid can inhibit the growth of various bacteria, including those responsible for oral infections and food spoilage .
    • Results : Hydroxycinnamic acid has been found to have antimicrobial properties .
  • Diabetes Management

    • Scientific Field : Nutrition
    • Application Summary : Hydroxycinnamic acid has been found to regulate blood sugar levels and improve insulin sensitivity .
    • Results : Hydroxycinnamic acid is beneficial for individuals with diabetes .
  • Cosmetics

    • Scientific Field : Pharmaceutics
    • Application Summary : Hydroxycinnamic acid has been widely used in cosmetics as a perfuming and flavoring agent, as well as a UV-absorbing and filtering molecule, an anti-oxidant, for skin/hair conditioning, or as an antimicrobial ingredient .
    • Results : Hydroxycinnamic acid has been found to have various applications in cosmetics .
  • Cancer Prevention

    • Scientific Field : Oncology
    • Application Summary : Studies suggest that 4-Hydroxycinnamic acid may reduce the risk of cancer by reducing the formation of carcinogenic nitrosamines .
    • Results : 4-Hydroxycinnamic acid may act as a potential cancer preventive agent .
  • Bee Development

    • Scientific Field : Entomology
    • Application Summary : A recent study reports that 4-Hydroxycinnamic acid may act as a chemical castrator in bees by altering the expression of genes required for ovary development .
    • Results : 4-Hydroxycinnamic acid may influence bee development .

Safety And Hazards

4-Hydroxycinnamic acid is moderately toxic. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment is advised .

Future Directions

4-Hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation . It has potential in treating skin disorders .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901076
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
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Product Name

p-Coumaric acid

CAS RN

501-98-4, 7400-08-0
Record name trans-4-Hydroxycinnamic acid
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Record name p-Coumaric acid
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Record name p-Coumaric acid
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Record name p-Coumaric acid
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Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-
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Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Record name 4-hydroxycinnamic acid
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Record name P-COUMARIC ACID
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Record name 4-Hydroxycinnamic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211.5 °C
Record name 4-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50,500
Citations
JY Cho, JH Moon, KY Seong… - Bioscience, biotechnology …, 1998 - Taylor & Francis
… Most of the gram-positive and some gram-negative bacteria were sensitive to trans 4hydroxycinnamic acid and 4-hydroxybenzoic acid at ICSO concentrations of 100-170 and 160 ;ig/ ml…
Number of citations: 269 www.tandfonline.com
JB Harborne, JJ Corner - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
Hydroxycinnamic acids, which occur in most higher plants, are almost always present in bound form and are liberated from plant extracts by hydrolysis with acid or alkali. Of the organic …
Number of citations: 290 www.ncbi.nlm.nih.gov
HA Stafford, S Dresler - Plant physiology, 1972 - academic.oup.com
… internodes,catalyzes the hydroxylation of 4-hydroxycinnamic acid to caffeic acid and may … acid, the second hydroxylating step converting 4-hydroxycinnamic acid to caffeic acid has been …
Number of citations: 62 academic.oup.com
Y Zou, AR Kim, JE Kim, JS Choi… - Journal of Agricultural …, 2002 - ACS Publications
… Biophysical and theoretical studies of the interaction between a bioactive compound 3,5-dimethoxy-4-hydroxycinnamic acid with calf thymus DNA. Spectrochimica Acta Part A: …
Number of citations: 143 pubs.acs.org
E Szliszka, G Zydowicz… - … Journal of Oncology, 2012 - spandidos-publications.com
… Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is the major biologically active phenolic component found in green propolis, which is collected from the plant Baccharis …
Number of citations: 82 www.spandidos-publications.com
JY Cho, JH Moon, KH Park - Korean Journal of Food Science and …, 2000 - koreascience.kr
… acid (vanillic acid) and 3-methoxy4-hydroxycinnamic acid (ferulic acid) by LC-MS and GC-… antimicrobial activity, 3-methoxy-4-hydroxybenzoic acid, 3-methoxy-4-hydroxycinnamic acid …
Number of citations: 93 koreascience.kr
Q Yu, L Fan - Food Chemistry, 2021 - Elsevier
The development of tyrosinase inhibitors to prevent the enzymatic browning have become a research hotspot in food industry. 4-Hydroxycinnamic acid (CA) and ferulic acid (FA) are …
Number of citations: 47 www.sciencedirect.com
J Gobom, M Schuerenberg, M Mueller… - Analytical …, 2001 - ACS Publications
We present a new MALDI sample preparation technique for peptide analysis using the matrix α-cyano-4-hydroxycinnamic acid (CHCA) and prestructured sample supports. The …
Number of citations: 317 pubs.acs.org
M Nagata, S Hizakae - Macromolecular Bioscience, 2003 - Wiley Online Library
… -weight biodegradable polyesters composed of 4-hydroxycinnamic acid (HCA) and D,L-… biodegradable polymers were synthesized based on 4-hydroxycinnamic acid (HCA), adipic …
Number of citations: 53 onlinelibrary.wiley.com
B Sapich, J Stumpe, T Krawinkel… - Macromolecules, 1998 - ACS Publications
… The combination of flexible aliphatic spacers with 4-hydroxycinnamic acid, methylhydroquinone, and small amounts of isosorbide yielded the desired cholesteric polyesters. However, a …
Number of citations: 89 pubs.acs.org

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